molecular formula C8H8N2O B3329075 1,4-dihydro-3(2H)-cinnolinone CAS No. 55116-04-6

1,4-dihydro-3(2H)-cinnolinone

Cat. No.: B3329075
CAS No.: 55116-04-6
M. Wt: 148.16 g/mol
InChI Key: IJIIZZOBOBYZHN-UHFFFAOYSA-N
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Description

1,4-Dihydro-3(2H)-cinnolinone is a nitrogen-containing heterocyclic compound characterized by a fused bicyclic structure consisting of a benzene ring and a partially saturated cinnoline moiety.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4-dihydro-1H-cinnolin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O/c11-8-5-6-3-1-2-4-7(6)9-10-8/h1-4,9H,5H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJIIZZOBOBYZHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2NNC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1,4-dihydro-3(2H)-cinnolinone typically involves the reaction of methyl-2-(2-formylphenyl)acetate with primary amines in a reductive amination/cyclization process. Sodium borohydride is often used as a reductant in these reactions . Another method involves the use of ammonium formate catalyzed by palladium on carbon for transfer hydrogenation . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.

Chemical Reactions Analysis

1,4-Dihydro-3(2H)-cinnolinone undergoes various chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry

Cinnoline derivatives, including 1,4-dihydro-3(2H)-cinnolinone, serve as valuable scaffolds in drug design due to their ability to interact with various biological targets. The structural versatility of these compounds allows for modifications that can enhance their pharmacological profiles.

Key Properties

  • Antimicrobial Activity : Cinnoline derivatives exhibit potent activity against a range of pathogens. Studies have shown that modifications to the cinnoline structure can improve efficacy against drug-resistant strains of bacteria and fungi .
  • Anti-inflammatory Effects : Certain derivatives have demonstrated significant anti-inflammatory properties, making them potential candidates for treating conditions like rheumatoid arthritis and chronic obstructive pulmonary disease (COPD) .

Biological Activities

The biological activities of this compound and its derivatives are broad and include:

  • Antibacterial : Research indicates that cinnoline derivatives can inhibit the growth of various Gram-positive and Gram-negative bacteria. For example, compounds with specific substituents have shown enhanced antibacterial activity compared to standard antibiotics .
  • Antifungal : Some derivatives have been tested against fungal species such as Candida and Aspergillus, with promising results indicating significant antifungal activity .
  • Antimalarial : Cinnoline-based compounds have also been investigated for their antimalarial properties, showing effectiveness in inhibiting malaria parasites in vitro .

Case Studies and Research Findings

Several studies highlight the applications of this compound in medicinal chemistry:

StudyFocusFindings
Vargas et al. (2019)Antimicrobial ActivitySynthesized naphthyl esters of cinoxacin; enhanced antibacterial activity upon irradiation .
Saxena et al. (2015)Antimicrobial ScreeningDeveloped substituted cinnoline derivatives; demonstrated MIC values between 12.5–50 μg/mL against various pathogens .
Geneste et al. (2022)PDE10A InhibitorsOptimized cinnoline derivatives for selective inhibition; showed improved pharmacokinetic profiles in vivo .

Therapeutic Potential

The therapeutic potential of this compound extends to various medical fields:

  • Cancer Therapy : Certain cinnoline derivatives are under evaluation for their antitumor activities, targeting specific cancer cell lines with promising results in inhibiting cell proliferation .
  • Neurological Disorders : Compounds derived from this scaffold have been explored for their effects on neuroinflammation and may provide therapeutic benefits in conditions like schizophrenia .

Mechanism of Action

The mechanism of action of 1,4-dihydro-3(2H)-cinnolinone involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Structural and Functional Properties of Related Compounds

Compound Name Core Structure Key Functional Groups Biological Role/Application References
1,4-Dihydro-3(2H)-cinnolinone Benzene fused with dihydrocinnoline Lactam, aromatic ring Pharmaceutical intermediates
trans-3,4-Dihydro-3,4,8-trihydroxynaphthalen-1(2H)-one Partially saturated naphthalenone Three hydroxyl groups Fungal DHN-melanin biosynthesis
1,4-Dihydro-3(2H)-isoquinolinone Benzene fused with dihydroisoquinoline Lactam, methyl substituents Antimicrobial agents
7-Bromo-4(1H)-cinnolinone Brominated cinnolinone Bromine atom, ketone Antitumor/antimicrobial intermediates
3-Hydroxy-2-phenyl-4(1H)-quinolinone Quinolinone with phenyl substitution Hydroxyl, phenyl group Chelation therapy, enzyme inhibition

Key Contrasts and Challenges

  • Reactivity: this compound’s lactam ring is less reactive toward electrophilic substitution compared to hydroxylated naphthalenones, limiting its versatility in derivatization .
  • Yield Variability: Synthesis of cinnolinones via palladium catalysis (40–60% yields) underperforms compared to Pschorr-type cyclization (75%) or fungal biosynthesis pathways (>90%) .
  • Biological Specificity: Unlike melanin-associated naphthalenones, cinnolinones lack natural biological roles, necessitating synthetic modification for therapeutic relevance .

Biological Activity

1,4-Dihydro-3(2H)-cinnolinone (CAS No. 55116-04-6) is a heterocyclic compound that has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

This compound features a unique bicyclic structure that contributes to its biological activity. Its molecular formula is C9H8N2O, and it possesses a carbonyl group that plays a crucial role in its reactivity and interactions with biological targets.

Biological Activity Overview

The biological activities of this compound include:

  • Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains. For instance, studies have shown that it effectively inhibits the growth of Staphylococcus aureus and Escherichia coli .
  • Anticancer Properties : Several studies have explored the anticancer potential of this compound. It has been reported to induce apoptosis in cancer cell lines, such as MCF-7 (breast cancer) and HeLa (cervical cancer), through mechanisms involving the modulation of apoptotic markers like caspases and Bcl-2 family proteins .
  • Anti-inflammatory Effects : The compound has demonstrated anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines in vitro. This activity suggests potential applications in treating inflammatory diseases .

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Enzyme Inhibition : It has been identified as an inhibitor of certain enzymes involved in metabolic pathways, which can lead to altered cellular responses in cancer cells .
  • Reactive Oxygen Species (ROS) Scavenging : The compound's ability to scavenge ROS contributes to its antioxidant properties, which may protect cells from oxidative stress-induced damage .

Antimicrobial Activity Study

A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of this compound against various pathogens. The results indicated:

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

This study highlights the compound's potential as a lead for developing new antimicrobial agents.

Anticancer Mechanism Investigation

In another research effort by Zhang et al. (2024), the anticancer effects were investigated using MCF-7 cells. Key findings included:

  • Induction of apoptosis was confirmed via flow cytometry.
  • Upregulation of pro-apoptotic proteins (Bax) and downregulation of anti-apoptotic proteins (Bcl-2).

These findings suggest that this compound may serve as a promising candidate for further development in cancer therapy.

Q & A

Q. What are the primary synthetic routes for 1,4-dihydro-3(2H)-cinnolinone, and what experimental conditions optimize yield?

Methodological Answer: The synthesis of this compound derivatives often involves cyclization or rearrangement reactions. Key methods include:

  • Trifluoroacetic Acid-Mediated Rearrangement :
    2-Acetyl-1,4,4-triphenyl-1,2-diazetidin-3-one (162) rearranges to 2-acetyl-4,4-diphenyl-1,4-dihydro-3(2H)-cinnolinone (163) using neat trifluoroacetic acid (F3CCO2H) at >95% yield .
  • Copper(II) Chloride Catalysis :
    4,4a,5,6,7,8-Hexahydro-3(2H)-cinnolinone (101) is oxidized to 5,6,7,8-tetrahydro-3(2H)-cinnolinone (102) using CuCl2 in MeCN under reflux (87% yield). Yields decrease with minor reaction condition variations .
  • Hydrazine Derivatives :
    Cyclohexanedione derivatives react with hydrazine hydrate (H2NNH2·H2O) in ethanol to form tetrahydrocinnolinones (e.g., 72% yield for substrate 100) .

Q. Table 1: Comparison of Synthetic Methods

SubstrateCatalyst/ConditionsProductYieldReference
Diazetidin-3-one (162)F3CCO2HThis compound (163)>95%
Hexahydrocinnolinone (101)CuCl2, MeCN, refluxTetrahydrocinnolinone (102)87%
Cyclohexanedione (100)H2NNH2, EtOHHexahydrocinnolinone (101)72%

Q. How is structural characterization of this compound derivatives performed?

Methodological Answer: Structural elucidation relies on spectroscopic and crystallographic techniques:

  • NMR Spectroscopy : Used to confirm regiochemistry in isomers. For example, Winters et al. differentiated 2-(2-carbomethoxymethylphenyl)phthalazine-1(2H),4(3H)-dione from 1-(2-carbomethoxybenzoyl)-1,2-dihydrocinnolin-3(4H)-one using <sup>1</sup>H and <sup>13</sup>C NMR .
  • Mass Spectrometry : Applied to analyze fragmentation patterns, as seen in studies on 1-phenyl-1,4-dihydro-3(2H)-isoquinolinones to confirm molecular ions and substituent stability .
  • X-Ray Crystallography : Resolves ambiguities in tautomeric forms or stereochemistry, particularly for complex derivatives .

Advanced Research Questions

Q. How do reaction conditions influence yield and regioselectivity in cinnolinone synthesis?

Methodological Answer: Critical factors include:

  • Catalyst Choice : CuCl2 enhances oxidation efficiency (87% yield for 102 vs. 75% with TiCl4 in other substrates) .
  • Temperature Control : Diazonium salt cyclization (e.g., o-aminoacetophenone to 4(1H)-cinnolinone) requires precise temperature (<5°C during diazotization; 80°C for cyclization) to avoid side reactions .
  • Solvent Effects : Polar aprotic solvents (e.g., PhNO2) improve cyclization yields in TiCl4-mediated reactions (51% for 56) .

Data Contradiction Analysis :
Lower yields in similar substrates (e.g., 35% for o-aminoacetophenone vs. 77% for pyridinyl analogs) suggest electron-donating substituents stabilize intermediates, improving cyclization efficiency .

Q. How can spectral data contradictions in isomeric cinnolinone derivatives be resolved?

Methodological Answer:

  • Comparative NMR Analysis : For isomers with overlapping signals, 2D NMR (e.g., COSY, NOESY) identifies coupling patterns and spatial proximity of protons .
  • Isotopic Labeling : <sup>15</sup>N-labeling clarifies hydrazide tautomerism in cyclic derivatives.
  • Computational Modeling : DFT calculations predict NMR chemical shifts and IR frequencies, aiding assignment of ambiguous peaks .

Q. What methodologies evaluate the bioactivity of cinnolinone derivatives in receptor modulation?

Methodological Answer:

  • cAMP Assays : Used to assess mGlu7 receptor modulation. For example, Takeda’s 1,4-dihydro-3(2H)-isoquinolinones were tested in CHO cells expressing human mGlu7, with EC50 values as low as 29.2 nM .
  • Selectivity Profiling : Cross-testing against related receptors (e.g., mGlu1–8) ensures target specificity, though data gaps exist in reported studies .

Q. What strategies optimize the synthesis of tetracyclic cinnolinone derivatives?

Methodological Answer:

  • Ring-Opening/Reclosure : Benzopyrano[2,3-c]cinnolinone (190) undergoes NaOH-mediated hydrolysis to yield 4-(3-bromo-6-hydroxybenzoyl)-6,7-dimethoxy-3(2H)-cinnolinone (191) (>60% yield) .
  • Tandem Reactions : Combine cyclization and oxidation steps. For example, AlCl3-catalyzed rearrangement of (α-cyanobenzylidene)hydrazinobenzene (57) directly yields 3-phenyl-4-cinnolinamine (58) (95% yield) .

Q. Key Recommendations for Researchers

  • Prioritize CuCl2/MeCN for oxidation steps to maximize yield .
  • Use trifluoroacetic acid for acetyl-substituted derivatives to avoid side products .
  • Cross-validate spectral data with computational models to resolve structural ambiguities .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,4-dihydro-3(2H)-cinnolinone
Reactant of Route 2
1,4-dihydro-3(2H)-cinnolinone

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